

(Z)-Akuammidine: A Technical Whitepaper for Drug Discovery Professionals

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Abstract

(Z)-Akuammidine, a naturally occurring indole alkaloid, has garnered significant interest within the scientific community for its notable pharmacological activity, primarily as a μ -opioid receptor agonist. This document provides a comprehensive technical overview of (Z)-Akuammidine, including its chemical properties, pharmacological data, and detailed experimental protocols relevant to its study. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and explore the therapeutic potential of this compound.

Chemical and Physical Properties

(Z)-Akuammidine is an indole alkaloid with a complex polycyclic structure. It is found in plants such as Gelsemium elegans and is also one of the primary alkaloids isolated from the seeds of the African plant Picralima nitida.[1]



Property	Value	Source
CAS Number	113973-31-2	[1][2][3][4]
Molecular Formula	C21H24N2O3	
Molecular Weight	352.43 g/mol	-
Synonyms	(19Z)-Rhazine	-
Botanical Source	Gelsemium elegans, Picralima nitida	-

Pharmacological Profile

The primary mechanism of action for **(Z)-Akuammidine** is its interaction with the opioid receptor system. It exhibits a notable affinity and agonist activity at the μ -opioid receptor.

Opioid Receptor Binding Affinity

Radioligand binding assays have been employed to determine the binding affinity (Ki) of (Z)-Akuammidine for the μ (mu), δ (delta), and κ (kappa) opioid receptors.

Receptor Subtype	Ki (μM)
μ-opioid receptor	0.6
δ-opioid receptor	2.4
к-opioid receptor	8.6

Data sourced from studies on alkaloids from Picralima nitida.

Functional Activity

(**Z)-Akuammidine** acts as an agonist at μ -opioid receptors. This has been confirmed through various in vitro and in vivo experimental models.

Experimental Protocols



The following sections detail the methodologies used to characterize the pharmacological properties of **(Z)-Akuammidine**.

Radioligand Binding Assay for Opioid Receptors

This protocol is a standard method to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the Ki of **(Z)-Akuammidine** for μ , δ , and κ opioid receptors.

Materials:

- Cell membranes expressing the opioid receptor of interest.
- Radioligand (e.g., [3H]DAMGO for μ-receptors).
- Unlabeled ligand for determining non-specific binding (e.g., Naloxone).
- Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Membrane Preparation: Thaw and resuspend cell membranes in ice-cold binding buffer.
- Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of (Z)-Akuammidine.
- Incubation: Add the membrane preparation, radioligand, and either buffer (for total binding), unlabeled ligand (for non-specific binding), or (Z)-Akuammidine to the wells. Incubate to allow binding to reach equilibrium.
- Filtration: Rapidly filter the contents of the wells through glass fiber filters to separate bound from free radioligand.



- Washing: Wash the filters with ice-cold wash buffer.
- Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The Ki value is then determined using the Cheng-Prusoff equation.

Isolated Tissue Bioassay (Mouse Vas Deferens)

This ex vivo method assesses the functional agonist or antagonist activity of a compound on the μ -opioid receptors present in the mouse vas deferens.

Objective: To confirm the μ -opioid agonist activity of **(Z)-Akuammidine**.

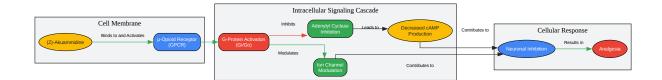
Procedure:

- Tissue Preparation: Isolate the vas deferens from a mouse and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
- Stimulation: Electrically stimulate the tissue to induce contractions.
- Compound Addition: Add increasing concentrations of (Z)-Akuammidine to the organ bath and record the inhibition of the electrically induced contractions.
- Antagonist Challenge: To confirm the effect is μ-opioid receptor-mediated, introduce a μopioid receptor antagonist, such as naloxone or the selective antagonist CTOP, and observe
 the reversal of the inhibitory effect of (Z)-Akuammidine.

Signaling Pathway and Experimental Workflow (Ζ)-Akuammidine Interaction with the μ-Opioid Receptor

(Z)-Akuammidine binds to and activates the μ -opioid receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade that ultimately leads to the observed analysesic effects.





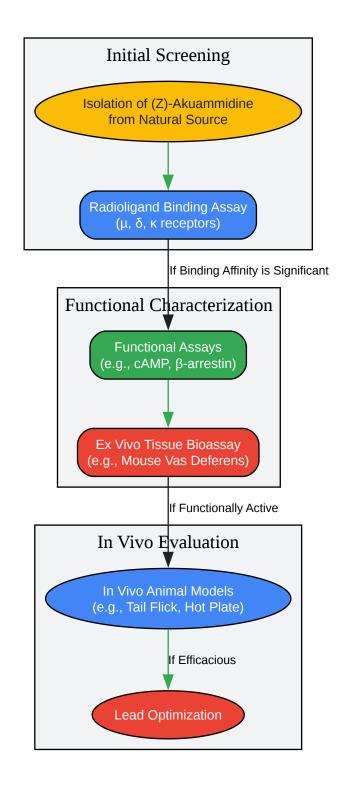
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Caption: **(Z)-Akuammidine** μ-Opioid Receptor Signaling Pathway.

Experimental Workflow for Pharmacological Characterization

The following diagram outlines a typical workflow for the initial pharmacological characterization of **(Z)-Akuammidine**.





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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